molecular formula C14H11ClF3NO2S B2434986 N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide CAS No. 419561-38-9

N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide

Cat. No.: B2434986
CAS No.: 419561-38-9
M. Wt: 349.75
InChI Key: MYPZYVWBNICUHX-UHFFFAOYSA-N
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Description

The compound “N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions. For example, one process involves reacting a compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide”, has been reported. It has an empirical formula of C9H7ClF3NO and a molecular weight of 237.61 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide”, include a solid form and a molecular weight of 237.61 .

Scientific Research Applications

1. Enzyme Inhibition and Antioxidant Potential

The synthesis of Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, a compound closely related to the chemical , has been explored. These compounds showed significant enzyme inhibition potential against AChE and BChE enzymes and demonstrated notable antioxidant potential. Particularly, certain compounds exhibited up to 91% inhibition of the AChE enzyme and 96% scavenging in antioxidant studies (Kausar et al., 2019).

2. Progesterone Receptor Antagonism

N-(4-phenoxyphenyl)benzenesulfonamide derivatives, structurally related to the compound in focus, have been developed as nonsteroidal progesterone receptor antagonists. These compounds play crucial roles in various physiological systems, including the female reproductive system. The benzenesulfonanilide skeleton was found to function as a novel scaffold for PR antagonists (Yamada et al., 2016).

3. Binding to PPARγ Receptors

A study on a similar compound, 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide, revealed its binding to PPARγ receptors in orthosteric and allosteric sites. This binding was confirmed using NMR spectroscopy, indicating the compound's potential in biochemical applications (Hughes et al., 2016).

4. Metabolism in Plants

The metabolism of chlorsulfuron, a compound sharing a similar sulfonamide group, by plants has been studied, highlighting its role in the selectivity of certain herbicides for cereals. This research provides insights into the metabolic pathways and mechanisms of sulfonamide derivatives in agricultural contexts (Sweetser et al., 1982).

5. Anticancer, Anti-Inflammatory, and Antiviral Activities

Celecoxib derivatives, including sulfonamides similar to the target compound, have been synthesized and evaluated for their potential as anti-inflammatory, anticancer, and anti-HCV agents. These studies reveal the diverse therapeutic applications of sulfonamide derivatives (Küçükgüzel et al., 2013).

6. Synthesis of N-substituted Phenyl Benzenesulfonylureas

The synthesis of 4-fluoride and 4-trifluoromethyl benzenesulfonamide derivatives, closely related to the target compound, has been explored, providing insights into the structural characteristics of these compounds (Ta-n, 2015).

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2S/c1-9-2-5-11(6-3-9)22(20,21)19-13-7-4-10(15)8-12(13)14(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPZYVWBNICUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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